3-(2-Chloropropanoyl)-1-(propan-2-yl)urea
Description
3-(2-Chloropropanoyl)-1-(propan-2-yl)urea is a synthetic urea derivative with the molecular formula C₇H₁₃ClN₂O₂ and a molecular weight of 192.64 g/mol . Its structure features a urea backbone substituted with a 2-chloropropanoyl group at the N3 position and an isopropyl group at the N1 position. The compound is identified by CAS number 879319-32-1 and MDL number MFCD08261055 .
Properties
IUPAC Name |
2-chloro-N-(propan-2-ylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-4(2)9-7(12)10-6(11)5(3)8/h4-5H,1-3H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZPBBSTGJDCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea typically involves the reaction of 2-chloropropanoyl chloride with isopropylamine, followed by the addition of urea. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 2-chloropropanoic acid and isopropylamine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its reactivity.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of reactive functional groups allows it to participate in various chemical reactions, potentially modifying biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea and three analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |
|---|---|---|---|---|
| 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea | 879319-32-1 | C₇H₁₃ClN₂O₂ | 192.64 | Chloropropanoyl, isopropyl urea |
| 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea | 1094302-21-2 | C₇H₁₁ClN₂O₂ | 190.63 | Chloropropanoyl, allyl urea |
| 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea | 1197753-77-7 | C₁₀H₉ClN₂O | 208.65 | Chlorophenyl, propargyl urea |
| 1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one | 117569-36-5 | Not provided | Not provided | Chlorophenyl, piperidinone ring, methylpropanoyl |
Key Differences and Implications
The chloropropanoyl group may act as a reactive site for nucleophilic substitution or hydrolysis . Allyl-Substituted Analog (CAS 1094302-21-2): The allyl group introduces unsaturation, increasing susceptibility to oxidation or Michael addition reactions. Its lower molecular weight (190.63 vs. 192.64) reflects reduced hydrogen content, which may marginally improve solubility . The higher molecular weight (208.65) suggests lower solubility in polar solvents . Piperidinone Derivative (CAS 117569-36-5): The piperidinone ring introduces conformational constraints and hydrogen-bonding sites, likely altering bioactivity compared to linear ureas .
Synthetic Considerations The target compound and its allyl analog (CAS 1094302-21-2) likely share synthetic routes involving urea formation between chloropropanoyl chloride and respective amines (isopropylamine or allylamine). The propargyl analog (CAS 1197753-77-7) requires coupling of 2-chlorophenyl isocyanate with propargylamine .
Potential Applications Pharmaceuticals: The target compound’s chloropropanoyl group could mimic natural substrates in enzyme inhibition. The propargyl analog’s alkyne group is useful in bioorthogonal labeling . Agrochemicals: The isopropyl group in the target compound may enhance herbicidal activity by improving lipid bilayer penetration .
Biological Activity
3-(2-Chloropropanoyl)-1-(propan-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly as a urease inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea belongs to the class of thiourea derivatives, which are known for their diverse pharmacological effects. The presence of the chloropropanoyl group enhances its reactivity and biological profile. Its chemical formula is CHClNOS.
Thiourea derivatives, including 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea, primarily exert their biological effects through the inhibition of urease, an enzyme that hydrolyzes urea into ammonia and carbon dioxide. Urease inhibitors are particularly valuable in treating conditions associated with excessive urease activity, such as peptic ulcers and kidney stones .
Urease Inhibition
Research indicates that thiourea derivatives exhibit potent urease inhibitory activity. For instance, compounds similar to 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea have shown IC values ranging from 0.0019 μM to 0.0532 μM against jack bean urease (JBU), demonstrating their potential as effective urease inhibitors .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea | TBD | Urease Inhibition |
| Standard Thiourea | 4.7455 ± 0.0545 | Reference |
Antioxidant Activity
The antioxidant properties of thiourea derivatives have also been explored. Compounds derived from thiourea have shown varying degrees of free radical scavenging activity, with some exhibiting comparable efficacy to standard antioxidants like Vitamin C .
Antibacterial Activity
Thiourea derivatives have demonstrated antibacterial properties against various pathogens. One study reported minimum inhibitory concentrations (MICs) against Enterococcus faecalis and Pseudomonas aeruginosa, indicating that these compounds could serve as potential antibacterial agents .
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| E. faecalis | 40-50 | Ceftriaxone |
| P. aeruginosa | TBD | TBD |
Case Studies and Research Findings
- Urease Inhibition Study : A detailed investigation into the structure-activity relationship (SAR) of thiourea derivatives indicated that modifications in the side chains significantly affect their potency as urease inhibitors. The study highlighted that the introduction of halogen groups enhances inhibitory activity .
- Antioxidant Evaluation : Another study assessed various thiourea derivatives for their ability to scavenge DPPH free radicals, revealing that certain modifications improved antioxidant capacity compared to controls .
- Antibacterial Testing : Research conducted on the antibacterial efficacy of thiourea derivatives demonstrated significant inhibition zones against tested bacteria, suggesting their potential as therapeutic agents in infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
